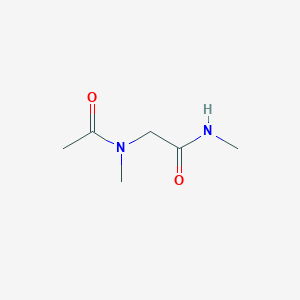

N-methyl-2-(N-methylacetamido)acetamide

Descripción general

Descripción

“N-methyl-2-(N-methylacetamido)acetamide” is also known as N-Methylacetamide . It is a monocarboxylic acid amide that is the N-methyl derivative of acetamide . It has a role as a metabolite .

Synthesis Analysis

The synthesis of N-methylacetamide can be achieved by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N ′-dimethylethylenediamine .Molecular Structure Analysis

The molecular formula of N-methylacetamide is C3H7NO . The molecular weight is 73.0938 . The IUPAC Standard InChI is InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3, (H,4,5) .Chemical Reactions Analysis

N-methylacetamide can undergo various chemical reactions. For instance, it can react with C2H3O2- to form (C2H3O2-•C3H7NO) with a reaction enthalpy of 106 ± 4.2 kJ/mol .Physical And Chemical Properties Analysis

N-methylacetamide has a refractive index of n20/D 1.433 (lit.) . It has a boiling point of 204-206 °C (lit.) and a melting point of 26-28 °C (lit.) . The density of N-methylacetamide is 0.957 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Determination of Acetamide Content in Pharmaceutical Drug Substance

N-methyl-2-(N-methylacetamido)acetamide, also known as Acetamide, is a potential genotoxic impurity and should be controlled in drug substances based on daily dosage level . It forms from base-contaminated acetonitrile and by-product of some drug substances . The available methods for acetamide in drug substance and water samples were determined by GC-MS using internal standard with critical procedures . These developed and validated methods can assist in evaluating the reaction between acetonitrile and different bases and also determine trace level acetamide in drug substances .

Synthesis of N-methyl-N-(3-thienyl)acetamide

N-methylacetamide can be used to synthesize N-methyl-N-(3-thienyl)acetamide by reacting with 3-bromothiophene in the presence of CuI catalyst and N,N′-dimethylethylenediamine .

Synthesis of Zirconium(IV) Complex

N-methylacetamide can be used as a ligand to synthesize the zirconium(IV) complex, Zr(MeC(O)NMe)4 by reacting with tetrakis(dimethylamido)zirconium .

Thermochemistry Research

N-methylacetamide is used in thermochemistry research. It is involved in various reactions and its thermochemical data is compiled for these reactions .

Genotoxic Impurity Studies

Acetamide is a genotoxic impurity. The compounds induce genetic mutations and chromosomal rearrangements and, therefore, act as carcinogenic compounds . These compounds cause damage to Deoxyribonucleic acid (DNA) by different mechanisms such as alkylation or other interactions that can lead to a mutation of the genetic codes .

Source of Basic Reactions in Synthetic Process

Acetamide is the main source of the basic reactions in the synthetic process . It is a genotoxic impurity . The acetamide method development by using GC-MS was started to determine the acetamide by the goal of different dosage level of drug substance and also different levels of acetamide in the base-contaminated acetonitrile .

Safety and Hazards

N-methylacetamide is moderately toxic by intraperitoneal and subcutaneous routes. It is mildly toxic by ingestion and intravenous routes. It is an experimental teratogen and has shown experimental reproductive effects. Mutation data has been reported. When heated to decomposition, it emits toxic fumes of NOx .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[acetyl(methyl)amino]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-5(9)8(3)4-6(10)7-2/h4H2,1-3H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNHSCSOCKZTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

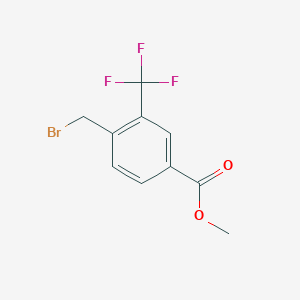

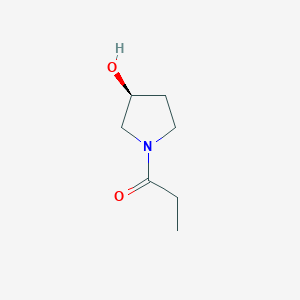

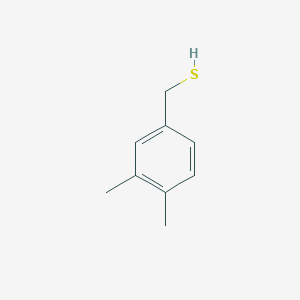

Feasible Synthetic Routes

Q & A

Q1: Why is understanding the conformation of N-methyl-2-(N-methylacetamido)acetamide important in the context of peptoid-peptide hybrids?

A1: Peptoid-peptide hybrids are molecules containing both peptide and peptoid units. N-methyl-2-(N-methylacetamido)acetamide serves as a simplified model for these hybrids, allowing researchers to isolate and study the conformational preferences introduced by the N-methylglycine (sarcosine) unit present in peptoids. Understanding the conformational behavior of this model compound provides valuable insights into the structural features and potential biological activities of larger peptoid-peptide hybrids. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)

![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)